molecular formula C9H10NO2- B8775624 2-(4-Aminophenyl)propanoate

2-(4-Aminophenyl)propanoate

Cat. No.: B8775624
M. Wt: 164.18 g/mol
InChI Key: WOMVICAMAQURRN-UHFFFAOYSA-M
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Description

2-(4-Aminophenyl)propanoate, specifically methyl this compound (CAS: 492445-74-6), is an ester derivative of propanoic acid featuring a 4-aminophenyl substituent at the α-carbon. It is also known as methyl α-methyl-4-aminophenylacetate and is identified by synonyms such as METHYL-2-(4-AMINOPHENYL)PROPANOATE (MDL: MFCD07787436) .

Properties

Molecular Formula

C9H10NO2-

Molecular Weight

164.18 g/mol

IUPAC Name

2-(4-aminophenyl)propanoate

InChI

InChI=1S/C9H11NO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3,(H,11,12)/p-1

InChI Key

WOMVICAMAQURRN-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CC=C(C=C1)N)C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Ester Group Variations

The nature of the ester group significantly influences physicochemical properties such as lipophilicity, solubility, and metabolic stability:

Compound Name CAS Number Ester Group Yield (%) Elemental Analysis (C, H, N) Key Properties
Methyl 2-(4-aminophenyl)propanoate 492445-74-6 Methyl N/A N/A High lipophilicity; common in prodrug design
tert-Butyl this compound 595570-58-4 tert-Butyl 70 C, 70.36; H, 8.91; N, 6.20 Enhanced steric hindrance; lower solubility in polar solvents
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate·HCl 1391077-87-4 Ethyl N/A N/A Electron-withdrawing sulfonyl group improves stability

Key Findings :

  • Methyl esters (e.g., methyl this compound) are preferred in prodrug synthesis due to their balance of lipophilicity and hydrolytic susceptibility .
  • tert-Butyl esters exhibit lower yields (70% vs. 87–92% for hydroxyl-substituted analogs), likely due to steric challenges during synthesis .

Substituent Position and Functional Group Effects

The position of the amino group and alternative functional groups impact electronic properties and bioactivity:

Positional Isomerism
  • 4-Aminophenyl vs. 3-Aminophenyl: tert-Butyl this compound (CAS: 595570-58-4) shows distinct NMR profiles compared to its 3-aminophenyl analog (CAS: 183180-55-4), with para-substitution favoring stronger π-π interactions in biological systems . Methyl 3-(4-aminophenyl)propanoate (CAS: 35418-07-6) is a positional isomer with the amino group at the β-carbon, altering metabolic pathways compared to α-substituted derivatives .
Functional Group Replacements
  • Hydroxyl vs. Amino Groups: Hydroxyl-substituted analogs (e.g., tert-butyl 2-(4-hydroxyphenyl)propanoate) achieve higher yields (92%) than amino derivatives, suggesting easier synthesis or purification . Nitro-to-Amino Reduction: Reduction of nitro precursors (e.g., (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate) to amino derivatives introduces chirality, critical for enantioselective drug activity .

Stereochemical Considerations

  • Stereoisomers: Compounds like (S)-methyl 3-(4-aminophenyl)-2-phthalimidopropanoate (CAS: 97338-03-9) highlight the role of chirality in peptidomimetic design. The S-configuration enhances binding specificity in thiazole-containing antimycobacterial agents .

Prodrug and Pharmacological Profiles

  • Ester Chain Length: Shorter esters (methyl > propyl) in ketoprofen prodrugs demonstrate superior activity, suggesting that methyl this compound may offer advantages in drug delivery .
  • Thiazole Hybrids: Derivatives like (S)-2-amino-3-(4-(((4-methylthiazol-5-yl)methyl)amino)phenyl)propanoic acid leverage the amino group for antimycobacterial activity, emphasizing the pharmacophore’s versatility .

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